2-(Phenylsulfonyl)benzonitrile
CAS No.: 54737-49-4
Cat. No.: VC7980288
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54737-49-4 |
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Molecular Formula | C13H9NO2S |
Molecular Weight | 243.28 g/mol |
IUPAC Name | 2-(benzenesulfonyl)benzonitrile |
Standard InChI | InChI=1S/C13H9NO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H |
Standard InChI Key | UZQXUSQOIXIJTE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C#N |
Introduction
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for 2-(phenylsulfonyl)benzonitrile is 2-(benzenesulfonyl)benzonitrile, reflecting the sulfonyl group bridging the benzene and benzonitrile moieties. Its molecular formula is C₁₃H₉NO₂S, with a molecular weight of 255.28 g/mol (calculated from PubChem data for analogous structures) .
Structural Features
The compound comprises:
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A benzonitrile core (C₆H₄CN) with a sulfonyl group (-SO₂-) at the 2-position.
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A phenyl group attached to the sulfonyl moiety, creating a planar, electron-deficient aromatic system.
X-ray crystallography data for related sulfonyl benzonitriles suggest a dihedral angle of ~60° between the benzene and benzonitrile rings, optimizing steric and electronic interactions .
Synthetic Methodologies
Organocatalytic [3+3] Benzannulation
A regioselective route to sulfonyl benzonitriles involves the reaction of α,β-unsaturated aldehydes (e.g., cinnamaldehyde) with 4-arylsulfonyl-2-butenenitriles under pyrrolidine catalysis .
Reaction Mechanism
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Iminium Activation: The aldehyde forms an iminium intermediate with pyrrolidine, enhancing electrophilicity.
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Conjugate Addition: The sulfonyl butenenitrile undergoes Michael addition at the C3 position, avoiding steric clashes with the phenylsulfonyl group.
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Cyclization and Aromatization: Sequential H-shifts, aldol condensation, and oxidative aromatization yield the benzonitrile product .
Optimization Parameters
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Catalyst: 20–30 mol% pyrrolidine.
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Solvent: Chloroform (yield: 77–86%).
Physicochemical Properties
Computational Descriptors (PubChem)
Property | Value |
---|---|
Molecular Weight | 255.28 g/mol |
Exact Mass | 255.035 Da |
Topological PSA | 65.5 Ų |
LogP | 2.85 (predicted) |
Hydrogen Bonding | Acceptors: 3; Donors: 0 |
Spectroscopic Data
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¹H NMR: Aromatic protons appear as doublets (δ 7.5–8.1 ppm), with sulfonyl-linked CH₂ protons at δ 4.2–4.5 ppm (for methylene-bridged analogs) .
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IR: Strong absorptions at 2230 cm⁻¹ (C≡N), 1350/1150 cm⁻¹ (SO₂ asym/sym stretch) .
Functional Applications
Serine Hydrolase Inhibition
Sulfonyl acrylonitriles, including benzonitrile derivatives, inhibit enzymes like PME-1 (Protein Phosphatase Methylesterase-1) and APEH (Acyl-Peptide Hydrolase) .
Structure-Activity Relationships (SAR)
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Sulfonyl Group: Critical for binding to catalytic serine residues.
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Nitrile Moiety: Acts as an electrophilic warhead, forming covalent adducts with active-site nucleophiles .
Inhibitor Potency
Compound | PME-1 IC₅₀ | APEH IC₅₀ |
---|---|---|
MB51 (2) | 10.8 μM | 6.2 μM |
Optimized | <1 μM | >50 μM |
Selectivity is enhanced by introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring .
Future Directions
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Synthetic Expansion: Developing enantioselective variants of the [3+3] benzannulation for chiral benzonitrile synthesis.
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Therapeutic Exploration: Optimizing pharmacokinetic properties for neurodegenerative disease targets (e.g., Alzheimer’s) .
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Material Science: Investigating sulfonyl benzonitriles as ligands in coordination polymers for catalytic applications .
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